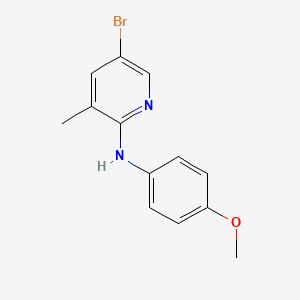

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine

描述

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a pyridinamine core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity .

化学反应分析

Types of Reactions

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridinamine derivatives .

科学研究应用

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

作用机制

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor activation, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

- 5-Bromo-N-(4-methoxybenzyl)picolinamide

- 5-Bromo-2-(4-methoxyphenyl)pyridine

- 4-Methoxy-N-(3-methyl-2-pyridinyl)benzamide

Uniqueness

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

5-Bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination reactions. The synthetic route often includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents on the pyridine ring.

2.1 Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of bacteria such as Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical indicators of its antibacterial efficacy:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 6.25 | 12.5 |

This compound was found to be a competitive inhibitor of alkaline phosphatase, with an IC50 value of , indicating potent enzyme inhibition which is crucial for its antibacterial action .

2.2 Antiproliferative Activity

In addition to its antibacterial properties, this compound has shown promising antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 4.25 |

| HeLa (Cervical cancer) | 3.10 |

| MCF-7 (Breast cancer) | 2.85 |

These results suggest that the compound may induce cell cycle arrest in the G2/M phase, which is indicative of its potential as an anticancer agent .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects its biological properties:

- Electron-withdrawing groups tend to enhance antibacterial activity.

- Electron-donating groups can improve antiproliferative effects.

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase and alkaline phosphatase. The binding energy calculations indicate a strong affinity for these targets, with a binding energy of ΔG = -7.5648 kCal/mole for DNA gyrase, surpassing that of standard drugs like ciprofloxacin .

5. Case Studies

A notable case study involved evaluating the compound's efficacy in vivo against Salmonella Typhi infections in animal models. The study reported significant reductions in bacterial load and improved survival rates when treated with this compound compared to control groups.

常见问题

Q. What are the optimal synthetic routes for 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with halogenation of pyridine derivatives followed by nucleophilic substitution or coupling reactions. For example, bromination of 3-methylpyridin-2-amine precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) is critical . Subsequent coupling with 4-methoxyaniline often employs palladium or copper catalysts in inert atmospheres (e.g., argon) to avoid side reactions . Yield optimization requires precise control of stoichiometry, temperature, and reaction time, with purity enhanced via column chromatography or recrystallization .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions, impurity profiles, or structural analogs misreported as the parent compound. To address this:

- Reproducibility Checks : Validate purity via NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HPLC (>95% purity) .

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify threshold effects .

- Structural Confirmation : Compare with analogs (e.g., 5-bromo-N-cyclohexyl derivatives) to rule out misassignment .

Q. What advanced analytical techniques are recommended for characterizing substituent effects on the pyridine ring?

Advanced Research Question

- X-ray Crystallography : Resolve steric and electronic interactions of the bromo and methoxyphenyl groups (e.g., bond angles <120° for distorted aromaticity) .

- DFT Calculations : Model electron density distribution to predict reactivity at the C-5 bromine site .

- 2D NMR (COSY, NOESY) : Map through-space interactions between the methyl group (δ ~2.5 ppm) and adjacent substituents .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours . Monitor degradation via LC-MS for byproducts (e.g., de-brominated or hydrolyzed derivatives).

- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics under oxidative (H2O2) or reductive (NaBH4) conditions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Continuous Flow Chemistry : Improve heat transfer and reduce side reactions during bromination .

- Catalyst Recycling : Use immobilized palladium nanoparticles to reduce costs in coupling steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation .

Q. How does the methoxyphenyl group influence the compound’s binding affinity in target interaction studies?

Advanced Research Question

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) to identify key hydrogen bonds between the methoxy oxygen and Thr/Ser residues .

- SAR Studies : Compare with analogs lacking the methoxy group (e.g., N-(4-fluorophenyl)) to quantify affinity changes via SPR or ITC .

Q. What are the best practices for reconciling conflicting spectroscopic data in structural elucidation?

Basic Research Question

- Multi-Technique Validation : Cross-reference <sup>1</sup>H/<sup>13</sup>C NMR with high-resolution MS (e.g., m/z 307.05 [M+H]<sup>+</sup> for C13H14BrN2O) .

- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to suppress exchangeable proton signals .

Q. How can computational models predict the compound’s solubility and bioavailability?

Advanced Research Question

- QSAR Modeling : Correlate logP (calculated ~2.8) with experimental solubility in PEG-400/water mixtures .

- MD Simulations : Assess membrane permeability using lipid bilayer models (e.g., POPC membranes) .

Q. What are the critical controls for ensuring reproducibility in biological assays involving this compound?

Basic Research Question

- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle (DMSO) in cytotoxicity assays .

- Stability Checks : Pre-incubate the compound in cell culture media (37°C, 24h) to confirm intact structure via LC-MS .

Q. How do steric effects from the 3-methyl group impact regioselectivity in further functionalization?

Advanced Research Question

- Electrophilic Substitution : The methyl group at C-3 directs electrophiles (e.g., nitration) to the C-5 bromine-adjacent position, verified by <sup>13</sup>C NMR shifts .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 is sterically hindered unless bulky ligands (e.g., SPhos) are used .

属性

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-7-10(14)8-15-13(9)16-11-3-5-12(17-2)6-4-11/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKQIAOIUVYWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC2=CC=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。